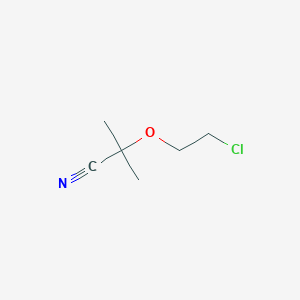

2-(2-Chloroethoxy)-2-methylpropanenitrile

Descripción general

Descripción

2-(2-Chloroethoxy)-2-methylpropanenitrile is an organic compound with the molecular formula C6H10ClNO It is a nitrile derivative that contains a chloroethoxy group attached to a methylpropanenitrile backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-2-methylpropanenitrile typically involves the reaction of 2-chloroethanol with 2-methylpropanenitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 2-chloroethanol and 2-methylpropanenitrile.

Reaction Conditions: The reaction is carried out in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., DMF).

Procedure: The mixture is heated to a specific temperature (usually around 80-100°C) to promote the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroethoxy)-2-methylpropanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents (e.g., ethanol) under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Aplicaciones Científicas De Investigación

2-(2-Chloroethoxy)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroethoxy)-2-methylpropanenitrile involves its interaction with specific molecular targets. The chloroethoxy group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These interactions can lead to the formation of various biologically active compounds, which may interact with enzymes, receptors, or other cellular components.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but different applications.

2-Chloroethyl vinyl ether: Another chloroethoxy compound used in different industrial applications.

2-Chloroethanol: A simpler compound with a chloroethoxy group, used as a precursor in organic synthesis.

Uniqueness

2-(2-Chloroethoxy)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions

Actividad Biológica

2-(2-Chloroethoxy)-2-methylpropanenitrile, with the CAS number 870562-14-4, is an organic compound characterized by its nitrile functionality and chloroethoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological systems.

- Molecular Formula : C6H10ClNO

- Molecular Weight : 145.60 g/mol

- Functional Groups : Nitrile, Chloroethoxy

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloroethoxy group can participate in nucleophilic substitution reactions, while the nitrile group is susceptible to reduction or hydrolysis. These interactions may lead to the formation of biologically active derivatives that can influence enzymatic activities or receptor binding.

Biological Activity Studies

Research has explored the biological effects of this compound across various models:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been suggested that the nitrile group can mimic substrates of specific enzymes, thereby interfering with their normal function.

- Toxicological Assessments : Toxicity studies have shown that this compound exhibits moderate toxicity in aquatic organisms, with an LC50 value for fish reported at approximately 4.6 mg/L. This suggests potential environmental risks associated with its use .

- Cellular Effects : In vitro studies have indicated that exposure to this compound may lead to cytotoxic effects in certain cell lines, warranting further investigation into its safety profile and mechanisms of action .

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with liver enzymes demonstrated significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. The results suggested that this compound could alter pharmacokinetics in co-administered drugs.

Case Study 2: Environmental Impact

A comprehensive assessment of the environmental impact of this compound revealed its persistence in aquatic ecosystems and potential bioaccumulation in fish species. Such findings underscore the need for regulatory scrutiny regarding its use in industrial applications .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Significant inhibition of cytochrome P450 enzymes |

| Cytotoxicity | Moderate cytotoxic effects in vitro |

| Aquatic Toxicity | LC50 = 4.6 mg/L for fish |

| Environmental Persistence | Not easily degradable; potential bioaccumulation |

Propiedades

IUPAC Name |

2-(2-chloroethoxy)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIVSDCNDPIMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.